N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-chloro-2-nitrobenzamide
Overview
Description
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-chloro-2-nitrobenzamide is a complex organic compound with a unique structure that includes a benzyl(methyl)amino group, a sulfonyl group, a phenyl ring, a chloro substituent, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-chloro-2-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the benzyl(methyl)amino group: This step involves the reaction of benzylamine with methylating agents under controlled conditions.
Introduction of the sulfonyl group: The benzyl(methyl)amino compound is then reacted with sulfonyl chloride to introduce the sulfonyl group.
Coupling with 4-chloro-2-nitrobenzamide: The final step involves coupling the intermediate with 4-chloro-2-nitrobenzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-chloro-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide to form a methoxy derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe) in methanol or other nucleophiles in appropriate solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Methoxy or other substituted derivatives.
Scientific Research Applications
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-chloro-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and nitro groups are key to its reactivity, allowing it to interact with enzymes and proteins, potentially inhibiting their function. The benzyl(methyl)amino group may enhance its binding affinity to certain receptors, contributing to its biological activity.
Comparison with Similar Compounds
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-chloro-2-nitrobenzamide can be compared with other similar compounds, such as:
Sulfonamides: Known for their antibacterial properties, sulfonamides share the sulfonyl group but differ in their overall structure and specific applications.
Nitrobenzamides: These compounds also contain the nitrobenzamide moiety but may lack the sulfonyl and benzyl(methyl)amino groups, leading to different reactivity and applications.
Chloro-substituted aromatic compounds: These compounds share the chloro substituent but differ in other functional groups, affecting their chemical behavior and uses.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-4-chloro-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5S/c1-24(14-15-5-3-2-4-6-15)31(29,30)18-10-8-17(9-11-18)23-21(26)19-12-7-16(22)13-20(19)25(27)28/h2-13H,14H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSDLGIOONTUEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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